molecular formula C12H9FN2O2 B2371977 2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 57978-55-9

2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2371977
CAS No.: 57978-55-9
M. Wt: 232.214
InChI Key: HCEHASQDYHUQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting 3-fluoroaniline is coupled with 3-pyridinecarboxylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)amino]pyridine-3-carboxylic acid
  • 2-[(3-Bromophenyl)amino]pyridine-3-carboxylic acid
  • 2-[(3-Methylphenyl)amino]pyridine-3-carboxylic acid

Uniqueness

2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

2-(3-fluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHASQDYHUQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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